4-(6-Chloropyridin-3-yl)benzoic acid

Description

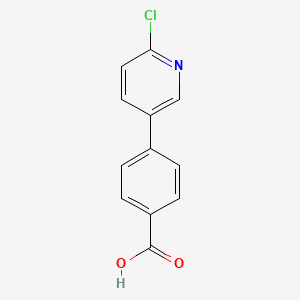

4-(6-Chloropyridin-3-yl)benzoic acid is a heterocyclic organic compound featuring a benzoic acid moiety linked to a chlorinated pyridine ring. Its molecular formula is C₁₂H₈ClNO₂, with a molecular weight of 257.66 g/mol. The structure comprises a benzoic acid group (carboxylic acid attached to a benzene ring) connected via a carbon-carbon bond to a pyridine ring substituted with chlorine at the 6-position. The chlorine atom and carboxylic acid group contribute to its electronic properties, influencing reactivity, solubility, and binding affinity in biological systems .

Properties

Molecular Formula |

C12H8ClNO2 |

|---|---|

Molecular Weight |

233.65 g/mol |

IUPAC Name |

4-(6-chloropyridin-3-yl)benzoic acid |

InChI |

InChI=1S/C12H8ClNO2/c13-11-6-5-10(7-14-11)8-1-3-9(4-2-8)12(15)16/h1-7H,(H,15,16) |

InChI Key |

ZDYVAVPDLFMYOA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=CN=C(C=C2)Cl)C(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-(6-Chloropyridin-3-yl)benzoic acid with structurally analogous compounds, focusing on molecular properties, substituent effects, and inferred applications.

Table 1: Key Comparative Data

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Potential Applications |

|---|---|---|---|---|

| This compound | C₁₂H₈ClNO₂ | 257.66 | -Cl (pyridine C6), -COOH (benzene C4) | Drug intermediates, metal ligands |

| 4-Chloro-3-(pyridin-2-ylsulfamoyl)benzoic acid | C₁₂H₉ClN₂O₄S | 312.73 | -Cl (benzene C4), -SO₂NH-pyridine | Enzyme inhibition, solubility studies |

| 5-Chloro-4-methylpyridine-2-carboxylic acid | C₇H₆ClNO₂ | 171.58 | -Cl (pyridine C5), -CH₃ (C4), -COOH | Antibacterial agents, synthesis |

| (S)-4-(6-Carboxy-9-fluoro-...) benzoxazine* | C₂₀H₁₈FNO₅ | 371.36 | -F, -COOH, fused benzoxazine ring | Fluoroquinolone antibiotics |

*Partial structure from ; full name abbreviated for clarity.

Key Findings

Substituent Position and Electronic Effects The chlorine position significantly impacts electronic properties. The sulfamoyl group in 4-chloro-3-(pyridin-2-ylsulfamoyl)benzoic acid introduces hydrogen-bonding capacity, which may improve aqueous solubility relative to the target compound, despite its higher molecular weight (312.73 vs. 257.66 g/mol) .

Biological Activity Compounds like (S)-4-(6-Carboxy-9-fluoro-...) benzoxazine () demonstrate that fluorine substitution adjacent to a carboxylic acid group can enhance antibacterial activity, as seen in fluoroquinolones. This suggests that this compound could be modified with halogens or fused rings to optimize bioactivity . The methyl group in 5-chloro-4-methylpyridine-2-carboxylic acid () increases lipophilicity, which might favor membrane penetration in antibacterial applications compared to the target compound’s unsubstituted pyridine ring .

Synthetic Utility

- The benzoic acid-pyridine scaffold is versatile. For example, 4-chloro-3-(pyridin-2-ylsulfamoyl)benzoic acid’s sulfamoyl group enables covalent enzyme inhibition, while the target compound’s simpler structure may serve as a ligand for metal-organic frameworks (MOFs) or catalyst design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.